

# Technical Support Center: Fasiglifam and Bile Acid Transporter Interference

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## Compound of Interest

Compound Name: Fasiglifam hemihydrate

Cat. No.: B595586

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction of Fasiglifam (TAK-875) with bile acid transporters.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Fasiglifam?

Fasiglifam (TAK-875) is a selective agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).<sup>[1][2][3]</sup> It was developed for the treatment of type 2 diabetes mellitus.<sup>[1][4]</sup> Its primary therapeutic action is to potentiate glucose-stimulated insulin secretion from pancreatic  $\beta$ -cells.<sup>[2][3][5]</sup> Fasiglifam acts as an ago-allosteric modulator, meaning it binds to an allosteric site on the GPR40 receptor and works cooperatively with endogenous free fatty acids to enhance insulin release in a glucose-dependent manner.<sup>[2][3]</sup>

Q2: Why was the clinical development of Fasiglifam terminated?

The development of Fasiglifam was terminated during Phase III clinical trials due to concerns about drug-induced liver injury (DILI).<sup>[1][6][7][8]</sup> Mechanistic studies were subsequently conducted to investigate the potential causes of this hepatotoxicity.<sup>[6][7][8]</sup>

Q3: How does Fasiglifam interfere with bile acid transporters?

Fasiglifam and its reactive acyl glucuronide metabolite (TAK-875AG) have been shown to inhibit several key hepatobiliary transporters involved in bile acid homeostasis.[1][6][7][8] This inhibition can disrupt the normal flow of bile acids, leading to their intracellular accumulation in hepatocytes, a condition known as cholestasis, which can result in liver injury.[4][9] The transporters affected include both uptake transporters on the basolateral membrane and efflux transporters on the canalicular membrane of hepatocytes.[1][9]

Q4: Which specific bile acid transporters are inhibited by Fasiglifam and its metabolite?

- Efflux Transporters:
  - Bile Salt Export Pump (BSEP/ABCB11)[6][7]
  - Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2)[4][6][7]
  - Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3)[6][7]
  - Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4)[7][8]
- Uptake Transporters:
  - Na<sup>+</sup>/taurocholate cotransporting polypeptide (NTCP/SLC10A1)[1][4]
  - Organic Anion Transporting Polypeptides (OATP1B1/SLCO1B1 and OATP1B3/SLCO1B3) [1][4]

Q5: What is the role of Fasiglifam's acyl glucuronide metabolite in its hepatotoxicity?

The formation of a reactive acyl glucuronide metabolite of Fasiglifam (TAK-875AG) is considered a key contributor to its DILI potential.[6][7][8][10] This metabolite is a potent inhibitor of MRP3 and also shows inhibitory activity against BSEP, MRP2, and MRP4.[7][8] The inhibition of these transporters, particularly MRPs, may lead to the accumulation of TAK-875AG within the liver, exacerbating the toxic effects.[7][8]

## Troubleshooting Guide

**Problem:** Unexpected levels of intracellular bile acid accumulation in in vitro hepatocyte models treated with Fasiglifam.

- Possible Cause 1: Inhibition of BSEP and/or MRPs. Fasiglifam and its primary metabolite are known inhibitors of these critical efflux pumps. This leads to a reduction in the transport of bile acids out of the hepatocytes.
- Troubleshooting Step 1: Measure the expression and activity of BSEP, MRP2, and MRP3 in your cell model. You can use specific substrates and inhibitors to assess the function of each transporter.
- Troubleshooting Step 2: Quantify the intracellular and extracellular concentrations of both Fasiglifam and its acyl glucuronide metabolite to understand their contribution to transporter inhibition.
- Possible Cause 2: Inhibition of basolateral uptake transporters. While counterintuitive, inhibition of uptake transporters like NTCP and OATPs can also alter the overall bile acid homeostasis, potentially contributing to cellular stress.[\[1\]](#)[\[4\]](#)
- Troubleshooting Step 1: Evaluate the activity of NTCP and OATPs using probe substrates in the presence and absence of Fasiglifam.
- Troubleshooting Step 2: Consider the specific bile acids used in your experimental system, as their transport kinetics via different transporters can vary.

Problem: Discrepancies between in vitro findings and in vivo observations of liver injury in animal models.

- Possible Cause 1: Species-specific differences in metabolism. The formation of the reactive acyl glucuronide metabolite of Fasiglifam can vary between species.[\[7\]](#)[\[8\]](#) For instance, non-rodents and humans may form this metabolite more efficiently than rats.[\[7\]](#)
- Troubleshooting Step 1: Profile the metabolic fate of Fasiglifam in the liver microsomes or hepatocytes of the animal model you are using and compare it to human-derived systems.
- Troubleshooting Step 2: If possible, quantify the levels of TAK-875AG in the liver tissue of your animal model.
- Possible Cause 2: Contribution of mitochondrial toxicity. Fasiglifam has been shown to inhibit mitochondrial respiration.[\[6\]](#)[\[7\]](#) This can be a direct effect or an indirect consequence of bile

acid accumulation.[6][7]

- Troubleshooting Step 1: Assess mitochondrial function in hepatocytes treated with Fasiglifam using assays for oxygen consumption, mitochondrial membrane potential, and ATP production.
- Troubleshooting Step 2: Investigate markers of oxidative stress, as mitochondrial dysfunction can lead to the generation of reactive oxygen species.

## Data Presentation

Table 1: Inhibitory Potency (IC50) of Fasiglifam against Human Bile Acid Transporters

Transporter	Substrate	IC50 (μM)
MRP2	Vinblastine	2.41[4]
NTCP	d8-taurocholic acid	10.9[4]
OATP1B1	Atorvastatin	2.28[4]
OATP1B3	Atorvastatin	3.98[4]

Table 2: Comparative Inhibitory Potency of Fasiglifam and its Acyl Glucuronide Metabolite (TAK-875AG) against Human Efflux Transporters

Transporter	Inhibitor	IC50 (μM)
MRP2	Fasiglifam	Similar potency to TAK-875AG[7][8]
MRP3	TAK-875AG	0.21[7][8]
MRP4	Fasiglifam	Similar potency to TAK-875AG[7][8]
BSEP	Fasiglifam	Similar potency to TAK-875AG[7][8]

## Experimental Protocols

### 1. Covalent Protein Binding Assay in Hepatocytes

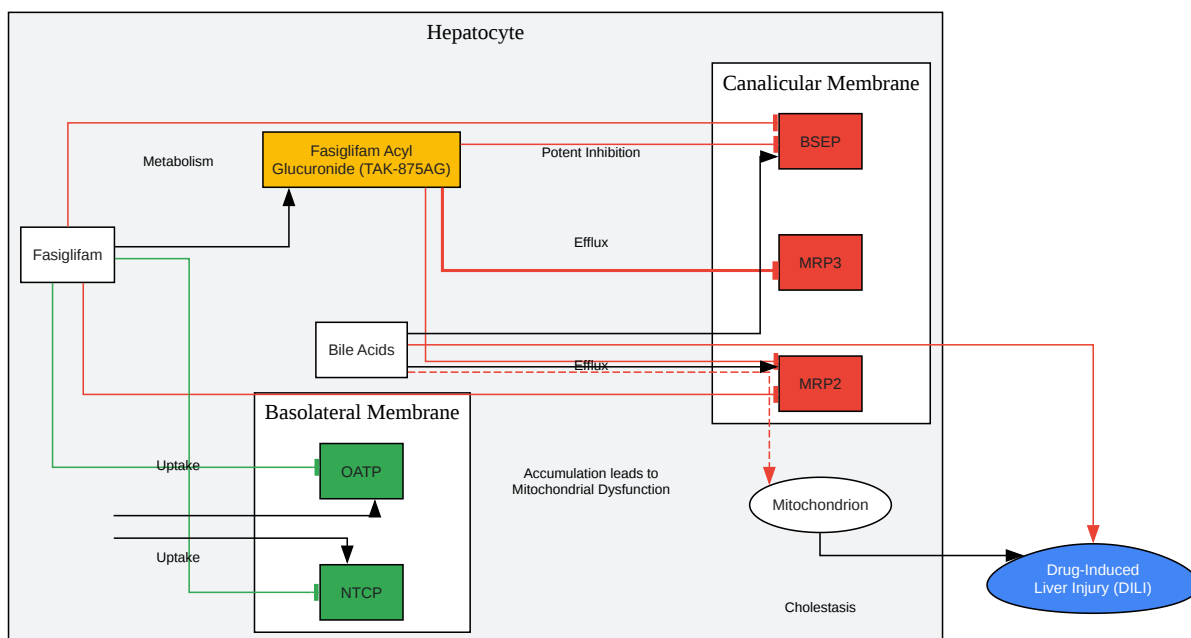
- Objective: To determine the covalent binding burden (CVB) of Fasiglifam, which is an indicator of the formation of reactive metabolites.
- Methodology:
  - Cryopreserved human hepatocytes are thawed and viability is assessed.
  - Hepatocytes are incubated at a concentration of  $1 \times 10^6$  cells/mL in Krebs-Henseleit buffer (KHB) supplemented with 12.5 mM HEPES (pH 7.4).
  - Incubations are carried out in glass tubes at 37°C under 5% CO<sub>2</sub> with constant shaking.
  - Hepatocytes are treated with 10  $\mu$ M <sup>14</sup>C-labeled Fasiglifam in triplicate for a specified time (e.g., 4 hours).
  - A parallel set of incubations is spiked with the radiolabeled compound after the incubation period to determine non-specific binding.
  - Following incubation, the cells are processed to precipitate proteins, and the amount of radioactivity covalently bound to the protein is quantified by liquid scintillation counting.
  - The covalent binding is expressed as pmol equivalents per mg of protein.
  - The CVB can be calculated based on the in vitro covalent binding data and the clinical dose of the drug.[\[6\]](#)

### 2. BSEP Inhibition Assay using Membrane Vesicles

- Objective: To assess the direct inhibitory effect of Fasiglifam on the Bile Salt Export Pump.
- Methodology:
  - Inside-out membrane vesicles are prepared from a cell line overexpressing human BSEP (e.g., Sf9 or HEK293 cells).

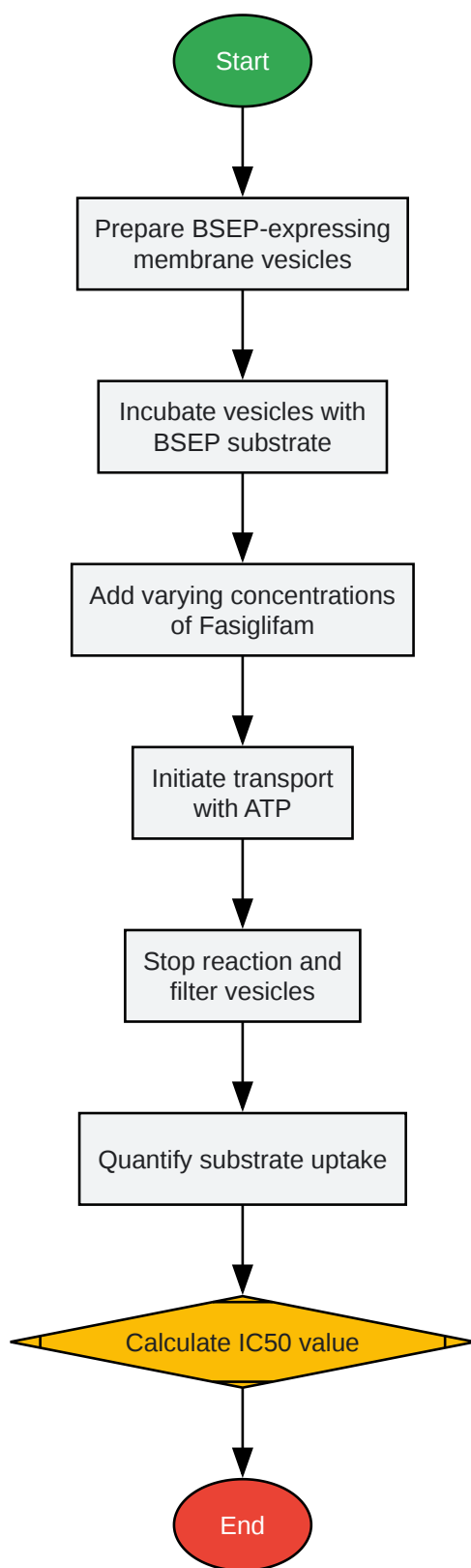
- The vesicles are incubated with a BSEP substrate, such as the fluorescent bile salt derivative tauro-nor-THCA-24-DBD or radiolabeled taurocholic acid.
- The uptake of the substrate into the vesicles is measured in the presence and absence of varying concentrations of Fasiglifam.
- The reaction is initiated by the addition of ATP and incubated for a specific time at 37°C.
- The reaction is stopped by the addition of ice-cold buffer, and the vesicles are collected by filtration.
- The amount of substrate transported into the vesicles is quantified using a fluorescence plate reader or liquid scintillation counter.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the Fasiglifam concentration.[\[11\]](#)

## Visualizations



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Caption: Proposed mechanism of Fasiglifam-induced liver injury.



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Caption: Workflow for BSEP inhibition assay.



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